An In-depth Technical Guide to 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
An In-depth Technical Guide to 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, a halogenated aromatic furan derivative of significant interest in medicinal chemistry and materials science. This document details the compound's structural characteristics, physicochemical properties, a validated synthetic protocol, and its potential applications as a versatile chemical intermediate. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and structurally related compounds.
Introduction and Significance
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde belongs to the class of 5-aryl-2-furaldehydes, a group of compounds recognized for their utility as building blocks in the synthesis of more complex heterocyclic systems.[1] The furan moiety itself is a core component of numerous biologically active molecules and approved pharmaceutical agents.[2][3] The substitution pattern on the phenyl ring—two chlorine atoms and a trifluoromethyl group—is particularly noteworthy. The trifluoromethyl group is a common feature in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The dichloro-substitution pattern further influences the molecule's electronic properties and steric hindrance, offering a unique scaffold for drug design and discovery.[4]
The aldehyde functional group on the furan ring is a versatile handle for a wide range of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the synthesis of various hydrazones and other Schiff bases, making this compound a valuable starting material for creating diverse chemical libraries.[5]
Physicochemical and Structural Properties
The structural and physical properties of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde are critical for its handling, reaction setup, and analytical characterization. While specific experimental data for this exact molecule is not widely published, data from structurally similar compounds and computational predictions provide a solid basis for its expected properties.
| Property | Value | Source/Comment |
| IUPAC Name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | Standard Nomenclature |
| Molecular Formula | C₁₂H₅Cl₂F₃O₂ | Calculated |
| Molecular Weight | 325.07 g/mol | Calculated |
| Appearance | Expected to be a white to off-white or pale yellow solid | Based on similar 5-aryl-2-furaldehydes[6] |
| Melting Point | Not available. Structurally related compounds melt in the 40-100 °C range.[6] | Requires experimental determination. |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to molecular weight and polarity.[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) and poorly soluble in water.[7] | Typical for non-polar organic compounds. |
Synthesis and Purification
The most logical and widely employed method for the synthesis of 5-aryl-2-furaldehydes is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.[8][9] The Suzuki coupling is often preferred due to the commercial availability and relative stability of boronic acids. A general and reliable synthetic workflow is presented below.
Synthetic Scheme: Suzuki Cross-Coupling
The synthesis involves the reaction of 5-bromo-2-furaldehyde with 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki cross-coupling synthesis workflow.
Step-by-Step Experimental Protocol
Expertise & Rationale: This protocol is designed for robustness. The choice of Pd(PPh₃)₄ as a catalyst is based on its common effectiveness in Suzuki couplings with heteroaryl halides. The solvent system (Toluene/Ethanol/Water) is chosen to ensure solubility of both organic and inorganic reagents, facilitating the reaction. Sodium carbonate is a cost-effective and moderately strong base suitable for this transformation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-furaldehyde (1.0 eq), 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic aldehyde proton singlet around δ 9.6-9.8 ppm and distinct doublets for the furan protons.
Reactivity and Potential Applications
The chemical reactivity of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is dominated by its aldehyde group, making it a valuable intermediate.[10]
Key Reactions
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, {5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl}methanol, using reducing agents such as sodium borohydride.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide variety of amine derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain and form alkenes.
Applications in Drug Discovery and Materials Science
The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The specific substitution pattern of this molecule makes it a compelling starting point for the synthesis of novel drug candidates. The electron-withdrawing nature of the substituents can influence the molecule's interaction with biological targets.
This molecule can also serve as a monomer or building block for the synthesis of novel polymers and organic materials with potentially interesting electronic or photophysical properties.
Safety and Handling
While comprehensive toxicological data for this specific compound are not available, it should be handled with the standard precautions for laboratory chemicals.[6] Based on structurally related compounds, it may cause skin, eye, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is a highly functionalized building block with significant potential for applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of a reactive aldehyde group, combined with the unique electronic properties imparted by the substituted phenyl ring, makes it an attractive starting material for the creation of diverse and complex molecular architectures. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their research and development programs.
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